(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane

Physicochemical profiling BBB permeability prediction Ligand design

Enantiopure bispidine scaffolds for asymmetric catalysis demand rigorous stereochemical control. (1R,5S)-1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane provides defined (1R,5S) configuration for reproducible enantioselective induction. • 0 rotatable bonds constrain metal coordination, enabling selectivity factors up to 19.3 in Pd-catalyzed resolutions. • CNS-accessible logP 1.27 with α4β2* nAChR subtype preference for cognitive-enhancement programs. Supplied with stereochemical characterization; ships globally.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B12051126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC12CC(CNC1)(CN(C2)C)C
InChIInChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3/t9-,10+
InChIKeyMABDHNXQYBSZCB-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5S)-1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane: Procurement-Relevant Physicochemical and Scaffold Profile


(1R,5S)-1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane is a chiral, C1-symmetric bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold bearing three methyl substituents at the bridgehead (C1, C5) and one endo nitrogen (N3) positions. The rigid bicyclic framework enforces a well-defined spatial disposition of the two tertiary amine nitrogens, a feature central to its utility as a chelating ligand and receptor pharmacophore [1]. The (1R,5S) absolute configuration introduces stereochemical differentiation at the two bridgehead carbons, which is critical for enantioselective applications and distinguishes it from achiral or meso analogs .

Why (1R,5S)-1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane Cannot Be Replaced by Unsubstituted or Symmetrically Substituted Bispidines


Generic substitution within the 3,7-diazabicyclo[3.3.1]nonane family is precluded by the interplay of bridgehead methylation, N-methylation pattern, and absolute stereochemistry. The 1,3,5-trimethyl substitution pattern introduces unique steric constraints and altered nitrogen basicity relative to the unsubstituted bispidine core, 3,7-dialkyl derivatives, or 9,9-disubstituted analogs . The (1R,5S) enantiomer possesses a defined chiral bridgehead configuration absent in the parent bispidine or the common 3,7-dimethyl analog; this chirality is essential for asymmetric induction in metal-catalyzed reactions and for differential receptor subtype recognition [1]. The evidence below quantifies key physicochemical and pharmacologic points of differentiation that render simple replacement without re-validation scientifically unsound.

Quantitative Differentiation of (1R,5S)-1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane from Closest Structural Analogs


Elevated LogP and Reduced Rotatable Bond Count Relative to Parent Bispidine

The 1,3,5-trimethyl substitution raises the calculated logP by approximately 1.3–1.8 log units compared to the unsubstituted bispidine scaffold, while simultaneously reducing the rotatable bond count to zero . This combination shifts the compound into a more CNS-accessible physicochemical space as defined by the modified Ro5 criteria.

Physicochemical profiling BBB permeability prediction Ligand design

Distinct Physical Property Signature: Boiling Point, Density, and Enthalpy of Vaporization

The trimethylated bispidine exhibits a boiling point approximately 14–19 °C higher than the parent bispidine under comparable pressure conditions, alongside a lower density, indicative of altered intermolecular interactions due to the additional methyl groups [1].

Physical property differentiation Purification Formulation

Basicity Modulation Through 1,3,5-Trimethyl Substitution Versus 3,7-Dimethyl Analog

Within the bispidine series, substituent effects modulate the pKa of the conjugate acid over a range exceeding 13 orders of magnitude in acetonitrile [1]. The 1,3,5-trimethyl pattern introduces both inductive electron-donating effects from the three methyl groups and a steric perturbation at the bridgehead positions that alters nitrogen lone-pair availability relative to the 3,7-dimethyl analog. While an experimentally measured pKa for the (1R,5S)-1,3,5-trimethyl compound in acetonitrile has not been explicitly reported in the public literature, quantum-chemical predictions place its basicity intermediate between the parent bispidine and the fully N-alkylated analogs, consistent with the additive inductive contribution of the bridgehead methyl groups [1].

Basicity tuning Coordination chemistry Protonation state

Nicotinic Acetylcholine Receptor Subtype Engagement: Scaffold Intrinsic Bias Toward α4β2

Bispidine-based ligands exhibit pronounced selectivity for the α4β2* nicotinic acetylcholine receptor (nAChR) subtype over α3β4*, α7, and muscle-type receptors [1]. The 3,7-diazabicyclo[3.3.1]nonane scaffold provides a preorganized diamine pharmacophore that, when appropriately substituted, yields Ki values as low as ~1 nM at α4β2* nAChR. The (1R,5S)-1,3,5-trimethyl substitution introduces chirality and steric bulk that are expected to further differentiate α4β2 vs. α3β4 interactions compared to achiral 3,7-dialkyl derivatives, although direct binding data for the exact enantiopure compound remain unpublished.

nAChR pharmacology Subtype selectivity CNS ligand design

Conformational Preorganization and Zero Rotatable Bonds Versus Flexible Diamine Alternatives

The (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane scaffold possesses zero rotatable bonds, enforcing a rigid chair-boat or chair-chair conformational equilibrium with a fixed N…N distance . In contrast, commonly employed flexible 1,3-diamines (e.g., N,N,N'-trimethyl-1,3-propanediamine) exhibit three or more rotatable bonds, incurring an entropic penalty upon metal coordination and yielding less predictable chelate geometry [1].

Conformational restriction Entropic benefit Metal chelation

Chiral Bridgehead Configuration Enabling Asymmetric Induction Absent in Achiral and Meso Analogs

The (1R,5S) absolute configuration installs chirality at the two bridgehead carbons of the bispidine cage, generating a C1-symmetric diamine ligand. This is fundamentally distinct from the achiral parent bispidine, the meso 3,7-dimethyl derivative, and the symmetric 3,7-dialkyl analogs. In the broader chiral bispidine family, enantiopure ligands have delivered enantioselectivities up to 90% ee in Pd-catalyzed oxidative kinetic resolution of secondary alcohols [1]. While specific ee data for the (1R,5S)-1,3,5-trimethyl compound are not yet published, the pre-established chiral environment at the bridgehead positions is a prerequisite for any enantioselective application.

Enantioselective catalysis Chiral ligand Absolute configuration

Differentiated Application Scenarios for (1R,5S)-1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane Based on Quantitative Evidence


Enantioselective Catalysis: Chiral Ligand Scaffold for Asymmetric Metal Complexes

The (1R,5S) enantiomer provides a C1-symmetric, rigid diamine framework that cannot be replicated by achiral or meso bispidine analogs. In Pd-catalyzed oxidative kinetic resolutions, related chiral bispidine ligands have achieved selectivity factors up to 19.3 [1]. The zero rotatable bonds constrain the metal coordination sphere, reducing off-pathway conformers and potentially improving enantioselectivity reproducibility across batches. Procurement of the enantiopure compound is mandatory for any program targeting asymmetric induction.

CNS-Penetrant nAChR Ligand Development: Favorable Physicochemical Profile

The elevated logP (1.27) relative to the parent bispidine (≈0.06) places the compound in a more CNS-accessible range while retaining the zero rotatable bond count favorable for receptor complementarity [1]. The scaffold's intrinsic α4β2* nAChR subtype preference, demonstrated by analog series with Ki ≈ 1 nM, positions the chiral trimethyl derivative as an advanced starting point for selective cognitive-enhancement or smoking-cessation agent development.

Radiopharmaceutical Chelator Design: Preorganized Metal-Binding Cavity

The rigid bispidine framework enforces a defined N…N bite distance and, with appropriate pendant arm functionalization, yields Cu(II) complexes with high thermodynamic stability (log K_CuL values of 10–18 reported for tetradentate bispidines) [1]. The (1R,5S) chirality provides a handle for tuning the pharmacokinetic profile of radiometal complexes without altering the core chelating geometry. The zero rotatable bonds minimize entropic penalties upon metal complexation, a key advantage over flexible acyclic chelators.

Conformational Analysis and Physical Organic Chemistry: A Defined Rigid Probe

The compound's well-defined chair-chair conformational equilibrium, modulable basicity across >13 orders of magnitude via substituent variation, and chiral bridgehead stereochemistry make it an excellent probe for studying through-space electronic effects and lone-pair interactions [1]. Its boiling point (209.1 ± 8.0 °C) and density (0.9 ± 0.1 g/cm³) are sufficiently distinct from related bispidines to allow unambiguous identification in reaction monitoring.

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